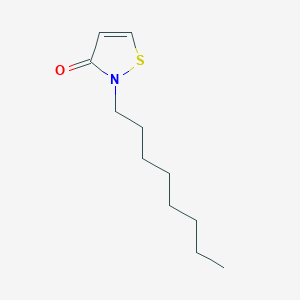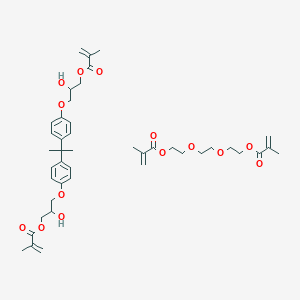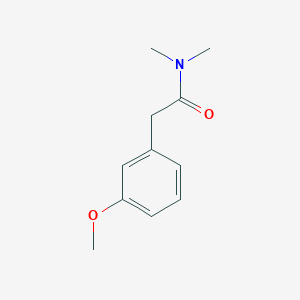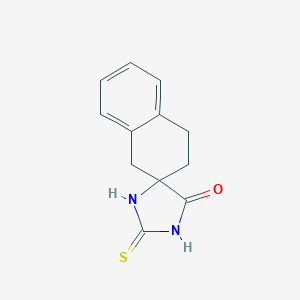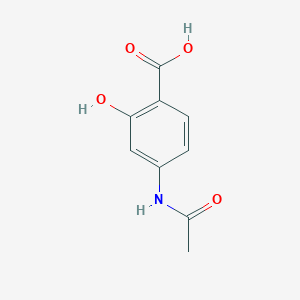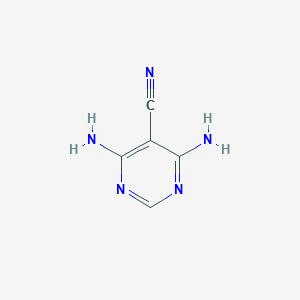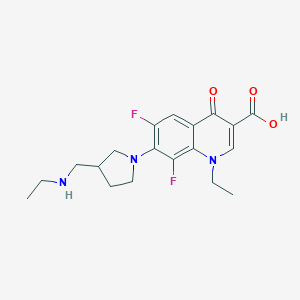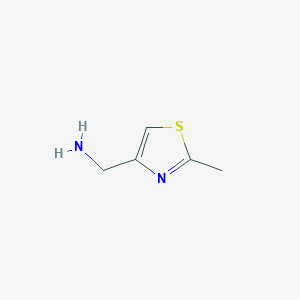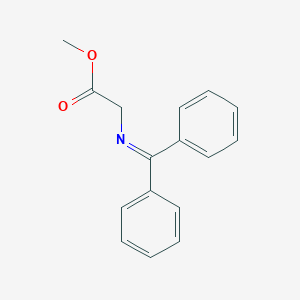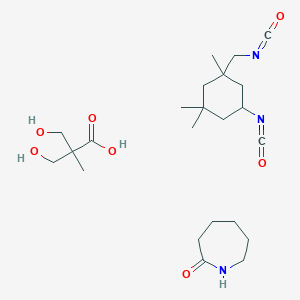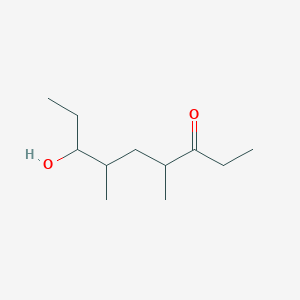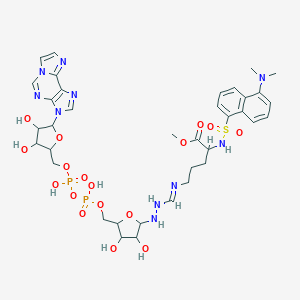
Adpr-dame
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adpr-dame is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinamide adenine dinucleotide (NAD), a molecule that plays a crucial role in cellular metabolism. Adpr-dame has been shown to have a variety of biochemical and physiological effects, and researchers are exploring its potential uses in a range of fields.
Mécanisme D'action
Adpr-dame works by binding to proteins in the body and modifying their activity. Specifically, it binds to a class of proteins called ADP-ribosyltransferases, which play a role in a variety of cellular processes. By modifying the activity of these proteins, Adpr-dame can affect a range of cellular functions.
Effets Biochimiques Et Physiologiques
Adpr-dame has been shown to have a variety of biochemical and physiological effects. It has been shown to play a role in DNA repair mechanisms, as well as in the regulation of cellular metabolism. Adpr-dame has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Adpr-dame in lab experiments is that it is a highly specific tool for modifying the activity of ADP-ribosyltransferases. This specificity allows researchers to study the function of these proteins in a precise manner. However, one limitation of using Adpr-dame is that it can be difficult to synthesize and work with, which can make experiments more challenging.
Orientations Futures
There are a number of potential future directions for research on Adpr-dame. One area of interest is in the development of new tools for studying DNA repair mechanisms. Adpr-dame may also have potential applications in the development of new treatments for inflammatory diseases. Additionally, researchers may continue to explore the potential uses of Adpr-dame in the study of cellular metabolism and other cellular processes.
Méthodes De Synthèse
Adpr-dame can be synthesized through a multi-step chemical process. The starting materials are Adpr-dame and a compound called diazomethane. The reaction between these two compounds produces Adpr-dame as a product. The synthesis of Adpr-dame is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Adpr-dame has been studied for its potential applications in a variety of scientific fields. One area of research is in the study of DNA repair mechanisms. Adpr-dame has been shown to play a role in the repair of DNA damage, which can occur as a result of exposure to environmental toxins or radiation. Other research has focused on the potential use of Adpr-dame as a tool to study the function of proteins involved in cellular metabolism.
Propriétés
Numéro CAS |
104257-22-9 |
|---|---|
Nom du produit |
Adpr-dame |
Formule moléculaire |
C36H48N10O17P2S |
Poids moléculaire |
986.8 g/mol |
Nom IUPAC |
methyl 5-[[2-[5-[[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]hydrazinyl]methylideneamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoate |
InChI |
InChI=1S/C36H48N10O17P2S/c1-44(2)23-10-4-8-21-20(23)7-5-11-26(21)66(56,57)43-22(36(51)58-3)9-6-12-37-17-41-42-34-30(49)28(47)24(61-34)15-59-64(52,53)63-65(54,55)60-16-25-29(48)31(50)35(62-25)46-19-39-27-32-38-13-14-45(32)18-40-33(27)46/h4-5,7-8,10-11,13-14,17-19,22,24-25,28-31,34-35,42-43,47-50H,6,9,12,15-16H2,1-3H3,(H,37,41)(H,52,53)(H,54,55) |
Clé InChI |
VFVXKHQNVAJPJQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC |
Synonymes |
ADPR-DAME N(alpha)-dansyl-N(omega)-1,N(6)-etheno-ADP-ribosylarginine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
